molecular formula C22H24ClN5O2 B7850885 5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide

5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide

Cat. No.: B7850885
M. Wt: 425.9 g/mol
InChI Key: YSOXKUNYHPDMAZ-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its distinct molecular structure, which contributes to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the synthesis.

Industrial Production Methods

In an industrial setting, the production of “this compound” is typically scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow processes, which allow for the efficient and consistent production of the compound. Additionally, the use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

The compound “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new compounds and materials.

    Biology: The compound’s unique properties make it valuable in biological research, where it may be used to study cellular processes or as a tool in biochemical assays.

    Medicine: In the medical field, “this compound” may have potential therapeutic applications, either as a drug candidate or as a component in drug delivery systems.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide” exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the context in which the compound is used, whether in a chemical reaction, biological system, or industrial process.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O.C3H7NO/c1-11-6-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)9-12-4-2-3-5-13(12)20;1-4(2)3-5/h2-8H,9-10,21H2,1H3,(H,22,23);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOXKUNYHPDMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=CC=C4Cl)N.CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=CC=C4Cl)N.CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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